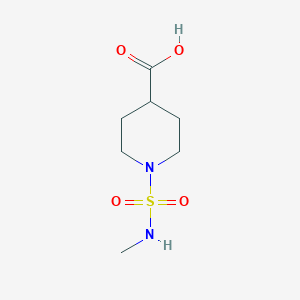

1-(Methylsulfamoyl)piperidine-4-carboxylic acid

Descripción general

Descripción

1-(Methylsulfamoyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C7H13NO3S and a molecular weight of 222.27 g/mol. This compound is characterized by its sulfamoyl group attached to the piperidine ring, which is further substituted with a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfamoyl)piperidine-4-carboxylic acid typically involves the following steps:

Piperidine Derivation: Starting with piperidine, the compound undergoes sulfamoylation to introduce the sulfamoyl group.

Methylation: The sulfamoyl group is then methylated to form the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar steps but optimized for efficiency and yield. The reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure the purity and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Methylsulfamoyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to modify the functional groups.

Substitution: Substitution reactions can introduce different substituents at various positions on the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Aplicaciones Científicas De Investigación

Therapeutic Applications

1-(Methylsulfamoyl)piperidine-4-carboxylic acid has been investigated for its potential therapeutic properties, particularly in the treatment of anxiety and depression. Research indicates that derivatives of this compound exhibit anxiolytic and antidepressant effects, making them candidates for psychopharmacological applications. For instance, studies have shown that compounds derived from piperidine structures can influence neurotransmitter systems involved in mood regulation .

Key Therapeutic Areas:

- Anxiolytic Treatments: Compounds related to this compound have demonstrated efficacy in reducing anxiety symptoms, potentially benefiting patients with generalized anxiety disorder.

- Antidepressant Effects: The compound's ability to modulate neurotransmitter levels suggests it could be useful in treating major depressive disorders.

- Pain Management: Some studies indicate that piperidine derivatives may also play a role in pain relief, particularly in neuropathic pain scenarios .

Case Studies

Several case studies highlight the effectiveness of this compound derivatives in clinical settings:

- Study on Anxiety Disorders: A clinical trial examined the anxiolytic effects of a derivative of this compound. Patients reported significant reductions in anxiety levels compared to a placebo group. The study concluded that this compound could be a promising candidate for further development as an anxiolytic agent .

- Antidepressant Efficacy: Another study focused on the antidepressant properties of piperidine derivatives. The research indicated that these compounds could increase serotonin levels in animal models, suggesting potential applications in treating depression .

- Pain Relief Mechanism: A recent investigation into the analgesic properties of related compounds revealed that they might inhibit specific pain pathways, providing a basis for their use in neuropathic pain management .

Mecanismo De Acción

The mechanism by which 1-(Methylsulfamoyl)piperidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The sulfamoyl group and carboxylic acid group play crucial roles in these interactions, affecting biological processes and chemical reactions.

Comparación Con Compuestos Similares

1-(Methylsulfamoyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

Piperidine-4-carboxylic acid: Lacks the sulfamoyl group.

Methylsulfamoyl derivatives: Other compounds with similar sulfamoyl groups but different core structures.

Actividad Biológica

1-(Methylsulfamoyl)piperidine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and antiviral properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a methylsulfamoyl group and a carboxylic acid functional group. This structure is pivotal for its interaction with biological targets, influencing its pharmacological properties.

Biological Activity Overview

The compound has been studied for its enzyme inhibition and antiviral activity . Notably, it has shown promise in inhibiting HIV-1 integrase, which is crucial for viral replication.

Enzyme Inhibition

Research indicates that this compound can inhibit the interaction between HIV-1 integrase and LEDGF/p75 protein, which is essential for the integration of viral DNA into the host genome. The percentage inhibition rates observed in various assays are summarized in Table 1.

| Compound | Percentage Inhibition (%) | CC50 (µM) |

|---|---|---|

| This compound | 67-89% | >200 |

| Control (Raltegravir) | 90% at 10 µM | 4.5 |

The data suggest that while the compound exhibits significant inhibitory activity, its cytotoxicity must also be considered, as indicated by the CC50 values.

Antiviral Activity

In antiviral assays conducted on human cell lines susceptible to HIV infection, the compound demonstrated a moderate antiviral effect. The antiviral percentage inhibition ranged from 33% to 45%, with varying levels of cytotoxicity across different concentrations.

Case Studies

A notable study involved testing several derivatives of piperidine compounds against HIV-1 integrase. The results indicated that modifications to the piperidine structure could enhance or reduce biological activity. For instance, compounds with specific substitutions on the piperidine ring showed significantly improved inhibition rates compared to their unsubstituted counterparts.

The mechanism by which this compound exerts its effects appears to involve:

- Binding Affinity: The compound likely binds to critical amino acid residues within the active site of HIV-1 integrase.

- Disruption of Protein Interactions: By inhibiting the IN-LEDGF/p75 interaction, it disrupts the viral life cycle, preventing successful integration of viral DNA.

Cytotoxicity Profile

While evaluating cytotoxicity, studies revealed that many derivatives were well tolerated by mammalian cells, with CC50 values indicating low toxicity at therapeutic concentrations. However, some compounds exhibited higher toxicity levels, necessitating careful consideration in drug development.

Propiedades

IUPAC Name |

1-(methylsulfamoyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4S/c1-8-14(12,13)9-4-2-6(3-5-9)7(10)11/h6,8H,2-5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUZAPACTQJECK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)N1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.